Cas no 918639-02-8 (Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-)

Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]- structure
918639-02-8 structure
Product Name:Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-
CAS No:918639-02-8
Molecular Formula:C18H14N2O
Molecular Weight:274.316564083099
CID:772332
PubChem ID:71426633

Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]- Properties

Names and Identifiers

    • Phenol, 3-[(phenyl-2-pyridinylmethylene)amino]-
    • 3-[[phenyl(pyridin-2-yl)methylidene]amino]phenol
    • 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol
    • 918639-02-8
    • DTXSID50845387
    • InChIKey: LDBQXOYEUDOBIS-UHFFFAOYSA-N
    • Inchi: InChI=1S/C18H14N2O/c21-16-10-6-9-15(13-16)20-18(14-7-2-1-3-8-14)17-11-4-5-12-19-17/h1-13,21H
    • SMILES: C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)O)C3=CC=CC=N3

Computed Properties

  • Exact Mass: 274.110613074g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 274.110613074g/mol
  • Heavy Atom Count: 21
  • Complexity: 349
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4
  • Topological Polar Surface Area: 45.5Ų
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